Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling & Stability Protocols for 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
Executive Summary
This technical guide provides a comprehensive framework for characterizing 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid , a structural scaffold often utilized in kinase inhibitor discovery and agrochemical synthesis.[1][2] Due to its amphiphilic nature—comprising a lipophilic methylpyrimidine ring and a hydrophilic benzoic acid moiety linked by an ether bridge—this compound presents unique solubility and stability challenges.[2]
This document moves beyond generic protocols, offering a tailored experimental roadmap to define its pH-dependent solubility profile and hydrolytic stability limits . The focus is on the vulnerability of the pyrimidinyl-ether linkage (C-O-C) and the ionization behavior of the carboxylic acid.
Molecular Dissection & Theoretical Predication
Before initiating wet-lab experiments, we must understand the molecule's structural liabilities to design relevant stress tests.[2]
Structural Analysis
Acidic Moiety (Solubility Handle): The benzoic acid group (
).[1][2] At , the molecule exists primarily as a carboxylate anion, significantly increasing aqueous solubility.
Basic Moiety: The pyrimidine ring nitrogens are weakly basic (
).[1][2] Protonation in strong acid can activate the ring toward nucleophilic attack.[2]
The Critical Linker (Stability Liability): The ether bond at the 2-position of the pyrimidine is an "activated" ether.[1] Unlike a stable diphenyl ether, the electron-deficient pyrimidine ring makes the C2-carbon susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions, leading to cleavage.[2]
Predicted Degradation Pathway
The primary degradation risk is hydrolysis of the ether linkage, yielding two distinct degradants:
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][7] Geneva, 2003.[2] Link
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[2] 2015. Link
BLDpharm. Product Datasheet: 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid (CAS 1405676-58-5).[1][2][8] Accessed 2026.[2] Link
PubChem. Compound Summary: 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid (Isomer/Analog Reference).[1][2] National Library of Medicine.[2] Link
Blessy, M., et al. "Stress testing of pharmaceutical products: A review."[2] Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165.[2] (Provides the theoretical basis for the hydrolysis protocols).
A Technical Guide to In Silico Target Prediction for 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
Abstract In the landscape of modern drug discovery, the identification of a small molecule's biological targets is a rate-limiting step that dictates the entire trajectory of a research program. An early and accurate und...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of modern drug discovery, the identification of a small molecule's biological targets is a rate-limiting step that dictates the entire trajectory of a research program. An early and accurate understanding of a compound's mechanism of action and potential polypharmacology is critical for success. This technical guide presents a robust, multi-pronged in silico strategy for the high-confidence prediction of protein targets for the novel compound 3-((4-methylpyrimidin-2-yl)oxy)benzoic acid. By integrating ligand-based similarity assessments, structure-based reverse docking, and systems-level pathway analysis, this workflow moves beyond single-method predictions to generate a holistic and experimentally testable target hypothesis. We detail the causal logic behind each computational choice, provide step-by-step protocols for key methodologies, and outline a clear strategy for subsequent experimental validation, offering a comprehensive blueprint for researchers in pharmacology and drug development.
Introduction: The Target Identification Challenge
The central axiom of molecular medicine is that small molecules exert their therapeutic effects by binding to specific biological macromolecules, thereby modulating their function. The process of identifying these targets, known as target identification or target deconvolution, is arguably the most pivotal stage in drug discovery. A failure to correctly identify the primary efficacy target—or to miss critical off-targets—can lead to wasted resources and late-stage clinical failures.
The compound at the center of this guide, 3-((4-methylpyrimidin-2-yl)oxy)benzoic acid (henceforth "Cpd-X"), is a novel chemical entity. Its structure, featuring a pyrimidine ring linked via an ether bridge to a benzoic acid moiety, suggests potential interactions with a range of protein families. While structurally related compounds containing an aminopyrimidine scaffold are known kinase inhibitors, the substitution of an ether (-O-) linkage for the more common amine (-NH-) linkage significantly alters the molecule's electronic and conformational properties. This seemingly minor change necessitates a bespoke target prediction effort, as assumptions based on analogs may be misleading.
In silico target prediction methods offer a powerful solution, enabling the rapid, cost-effective screening of a query molecule against vast biological space to generate high-probability hypotheses.[1][2] This guide eschews a simplistic, single-algorithm approach, instead advocating for a self-validating system where predictions are strengthened by the convergence of evidence from orthogonal computational techniques.
A Multi-Pronged In Silico Prediction Strategy
Our approach is built on three pillars of computational pharmacology: ligand-based similarity, structure-based docking, and systems-level analysis. This integrated workflow ensures that predictions are not only based on structural analogy but also on biophysical plausibility and biological context.
Pillar 1: Ligand-Based Target Prediction
Causality & Expertise: This approach is founded on the Similar Property Principle: structurally similar molecules are likely to have similar biological targets.[3][4] By leveraging the vast, curated databases of known ligand-protein interactions, we can rapidly position Cpd-X within the known pharmacological landscape. This is the most efficient first step for identifying "low-hanging fruit" and establishing a baseline target class hypothesis.
Methodology: Similarity Ensemble Approach
We utilize the SwissTargetPrediction web server, a tool that accurately predicts targets by combining both 2D (chemical fingerprint) and 3D (shape) similarity measures between the query molecule and a database of over 200,000 known active ligands.[3][5][6][7] This ensemble method is particularly effective when no direct analog of the query molecule exists.[5]
Experimental Protocol: Target Prediction with SwissTargetPrediction
Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for Cpd-X. For 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid, the SMILES string is: Cc1cc(nc(OC2=CC=CC(=C2)C(O)=O)n1)C.
Server Submission:
Navigate to the SwissTargetPrediction website (][8]">http://www.swisstargetprediction.ch).[6][8]
Paste the SMILES string for Cpd-X into the query box.
Select "Homo sapiens" as the target organism.
Click "Predict targets."
Result Interpretation: The server returns a ranked list of predicted targets. The primary metric is the "Probability," which is derived from the similarity scores of known ligands for that target. A higher probability indicates a greater likelihood of interaction. Pay close attention to the "Known Actives" column, which shows the most similar known ligands, providing a direct chemical rationale for the prediction.
Pillar 2: Structure-Based Target Prediction
Causality & Expertise: While ligand-based methods are powerful, they are inherently limited by what is already known. To uncover novel or unexpected targets, we must turn to structure-based methods.[9] Reverse docking assesses the biophysical complementarity of a ligand to the binding sites of thousands of proteins, allowing for the discovery of interactions not suggested by similarity to known drugs.[10][11][12]
Methodology: Reverse Docking
Reverse docking computationally "docks" the 3D conformation of Cpd-X into the binding pockets of a large library of protein crystal structures.[13] A physics-based scoring function then estimates the binding energy for each protein-ligand complex. Proteins that consistently produce favorable (low) energy scores are flagged as potential targets.[14] This method is invaluable for identifying potential off-targets that could lead to toxicity or provide opportunities for drug repositioning.[10][12]
Conceptual Protocol: Reverse Docking Workflow
Ligand Preparation: The 3D structure of Cpd-X is generated and energy-minimized to achieve a stable, low-energy conformation.
Target Library Selection: A curated library of high-resolution protein structures with defined binding sites is chosen (e.g., PDBbind, scPDB).
High-Throughput Docking: A docking algorithm (e.g., AutoDock, GOLD) systematically places the Cpd-X structure into each target's binding site and calculates a binding score.
Scoring and Ranking: A critical step involves normalizing the raw docking scores across different protein families to avoid bias and ranking the targets based on the most favorable and consistent binding predictions.[12]
Pillar 3: Pathway Analysis for Biological Context
Causality & Expertise: A list of predicted targets is simply a list of proteins. To transform this list into a meaningful biological hypothesis, we must understand the functional relationships between them. Pathway analysis tools map the predicted targets onto known signaling and metabolic pathways. If multiple high-confidence targets converge on a single pathway, the likelihood that this pathway is genuinely modulated by Cpd-X increases dramatically.
Methodology: Knowledge-Base Mapping
Using databases like Reactome and KEGG, which are curated, peer-reviewed collections of molecular pathways, we can perform an over-representation analysis.[15][16][17][18][19] This statistical method determines whether our list of predicted targets is significantly enriched with proteins belonging to specific pathways compared to random chance.
Experimental Protocol: Pathway Analysis with Reactome
Input Preparation: Compile a list of the top 20-30 predicted targets from both the ligand-based and structure-based analyses using their UniProt IDs.
Analysis Submission:
Navigate to the Reactome Pathway Browser's analysis tool ([Link]15]
Paste the list of UniProt IDs into the query box.
Click "Analyze."
Result Interpretation: Reactome will return a list of pathways, ranked by their statistical significance (p-value). Pathways with low p-values are considered significantly enriched with the predicted targets, providing a strong indication of the compound's potential biological impact.
Integrated Prediction Workflow
The power of this approach lies in the integration of these three pillars. A prediction that appears in the results of both ligand-based and structure-based screens, and which belongs to a statistically enriched biological pathway, represents the highest level of in silico confidence.
Caption: Integrated workflow for in silico target prediction.
Hypothetical Results and Mechanistic Interpretation
Executing the described workflow for Cpd-X would yield a rich dataset. The following table represents a hypothetical, yet plausible, summary of such findings.
Predicted Target
Gene
Target Class
Prediction Method(s)
Confidence Score/Rank
Implicated Pathway(s)
Ephrin type-A receptor 2
EPHA2
Tyrosine Kinase
Ligand-Based, Structure-Based
Probability: 0.25; Docking: Top 5%
Receptor Tyrosine Kinase Signaling
Vascular endothelial growth factor receptor 2
KDR
Tyrosine Kinase
Ligand-Based
Probability: 0.21
VEGF Signaling Pathway
Proto-oncogene tyrosine-protein kinase Src
SRC
Tyrosine Kinase
Ligand-Based
Probability: 0.18
Multiple Signaling Pathways
Cyclooxygenase-2
PTGS2
Enzyme
Structure-Based
Docking: Top 10%
Prostaglandin Synthesis
Carbonic anhydrase II
CA2
Enzyme
Structure-Based
Docking: Top 15%
Bicarbonate Regulation
Interpretation and Discussion:
In this hypothetical scenario, the results strongly converge on the tyrosine kinase family. EPHA2 is predicted with high confidence by both ligand-based methods (due to scaffold similarity with known kinase inhibitors) and structure-based reverse docking (indicating strong biophysical complementarity). The additional prediction of KDR and SRC by ligand-based methods further strengthens the hypothesis that Cpd-X is a modulator of receptor tyrosine kinase (RTK) signaling .
Pathway analysis of this target list would show significant enrichment for pathways like "VEGF Signaling" and "Ephrin Receptor Signaling," both of which are crucial in angiogenesis and cancer progression.[15][20]
The structure-based methods also flag potential secondary targets like PTGS2 (COX-2) and CA2. While these predictions may have lower confidence, they are critical for hypothesis-driven experimental testing to uncover potential polypharmacology or off-target effects.
Caption: Hypothetical mechanism targeting the VEGF/KDR/SRC signaling axis.
The Mandate for Experimental Validation
It is imperative to recognize that in silico predictions, no matter how robust, are hypotheses that require rigorous experimental validation.[21][22] Computational methods dramatically enrich the probability of success, but they do not replace the bench. A logical validation cascade is essential.
Primary Validation (Biochemical): The top 3-5 predicted targets (e.g., EPHA2, KDR, SRC) should be tested in direct binding or enzymatic assays. Techniques like Surface Plasmon Resonance (SPR) can confirm physical interaction and determine binding kinetics, while enzymatic assays can quantify the compound's inhibitory potency (IC50).
Secondary Validation (Cell-Based): The effect of Cpd-X should be assessed in relevant cell lines. For the predicted kinase targets, this would involve Western blot analysis to determine if Cpd-X inhibits the phosphorylation of downstream substrates in the VEGF or Ephrin signaling pathways.
Tertiary Validation (Phenotypic): The ultimate validation is to demonstrate that target engagement translates to a desired physiological outcome. Based on our hypothetical results, Cpd-X could be tested in cell-based angiogenesis assays or cancer cell proliferation assays.
Conclusion
The journey from a novel molecule to a potential therapeutic is one of progressive hypothesis refinement. This guide has outlined a comprehensive and scientifically rigorous in silico workflow to generate a high-confidence initial hypothesis for the biological targets of 3-((4-methylpyrimidin-2-yl)oxy)benzoic acid. By synergistically combining ligand-based, structure-based, and systems-level computational approaches, we can move beyond simple predictions to build a rich, context-aware model of the compound's likely mechanism of action. This integrated strategy provides a powerful engine for modern drug discovery, enabling research teams to design focused, efficient, and decisive experimental validation plans, thereby accelerating the path to novel therapeutics.
References
Reactome Pathway Database. (n.d.). Home. Retrieved February 13, 2026, from [Link][15][20]
Joshi-Tope, G., Gillespie, M., Vastrik, I., D'Eustachio, P., Schmidt, E., de Bono, B., Jassal, B., Gopinath, G., Wu, G. R., Matthews, L., Lewis, S., Birney, E., & Stein, L. (2005). Reactome: a knowledgebase of biological pathways. Nucleic acids research, 33(Database issue), D428–D432. Available from: [Link]
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. Available from: [Link][5]
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed. Available from: [Link][6]
Wikipedia. (2023). Reactome. Retrieved February 13, 2026, from [Link]
Lee, A., & Kim, D. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert opinion on drug discovery, 11(7), 687–698. Available from: [Link][10]
Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32–W38. Available from: [Link][3]
Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Semantic Scholar. Available from: [Link]
Paintomics. (n.d.). The KEGG pathways database. Retrieved February 13, 2026, from [Link][17]
Database Commons. (2022). Reactome. Retrieved February 13, 2026, from [Link]
Charnwood Discovery. (n.d.). Ligand-based Drug Design. Retrieved February 13, 2026, from [Link][4]
Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Available from: [Link][9]
Wikipedia. (2023). KEGG. Retrieved February 13, 2026, from [Link][18]
Kharkar, P. S., Warrier, S., & Gaud, R. S. (2014). Reverse docking: a powerful tool for drug repositioning and drug rescue. Future medicinal chemistry, 6(5), 529–539. Available from: [Link][11]
Huang, H., Zhang, G., Zhou, Y., Lin, C., Chen, S., Lin, Y., Mai, S., & Huang, Z. (2018). Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers in pharmacology, 9, 481. Available from: [Link][14]
Koutsoukas, A., Lowe, R., Kalantarmotamedi, R., Mussa, H. Y., Klaffke, W., Mitchell, J. B., Glen, R. C., & Bender, A. (2016). In silico target predictions: defining a solid case for virtual screening. Journal of chemical information and modeling, 56(3), 456-466. Available from: [Link][21]
Lee, A., & Kim, D. (2016). Using reverse docking for target identification and its applications for drug discovery. PubMed. Available from: [Link][12]
Kubinyi, H. (2006). Ligand-based Drug Design Methodologies in Drug Discovery Process: An Overview. Current Pharmaceutical Design, 12(25), 3215-3228. Available from: [Link]
Bio.tools. (n.d.). Reactome. Retrieved February 13, 2026, from [Link]
Méndez-Luna, D., Martínez-Archundia, M., & Correa-Basurto, J. (2019). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in molecular biology (Clifton, N.J.), 2000, 305–321. Available from: [Link][13]
Kubinyi, H. (2006). Ligand-based drug design methodologies in drug discovery process: an overview. PubMed. Available from: [Link]
SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved February 13, 2026, from [Link][8]
Drug Design Org. (2006). Ligand-Based Approaches. Retrieved February 13, 2026, from [Link][23]
Kanehisa, M., Sato, Y., Kawashima, M., Furumichi, M., & Tanabe, M. (2016). KEGG: new perspectives on genomes, pathways, diseases and drugs. Nucleic acids research, 45(D1), D353–D361. Available from: [Link]
AZoLifeSciences. (2023). The Use of Computational Tools in Ligand-Based Drug Design. Available from: [Link]
Genome.jp. (2025). KEGG PATHWAY Database. Retrieved February 13, 2026, from [Link][19]
Kanehisa, M., Goto, S., Sato, Y., Furumichi, M., & Tanabe, M. (2012). KEGG for integration and interpretation of large-scale molecular data sets. Nucleic acids research, 40(Database issue), D109–D114. Available from: [Link]
Batool, M., Ahmad, B., & Choi, S. (2019). A structure-based drug discovery paradigm. International journal of molecular sciences, 20(11), 2783. Available from: [Link][1]
Glicksberg, B. S., Li, L., Chen, R., Dudley, J. T., & Chen, B. (2020). Network-based approach to prediction and population-based validation of in silico drug repurposing. Pacific Symposium on Biocomputing, 25, 314–325. Available from: [Link]
Zhang, Y., Li, Y., Wang, K., & Zou, Q. (2025). In silico methods for drug-target interaction prediction. Current Research in Methods, 5, 101184. Available from: [Link][2]
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Novel Synthesis Routes for Substituted Pyrimidin-2-yloxy)benzoic Acids
An In-Depth Technical Guide This guide provides an in-depth exploration of synthetic methodologies for substituted pyrimidin-2-yloxy)benzoic acids, a scaffold of significant interest in medicinal chemistry. We will move...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
This guide provides an in-depth exploration of synthetic methodologies for substituted pyrimidin-2-yloxy)benzoic acids, a scaffold of significant interest in medicinal chemistry. We will move beyond a simple recitation of procedures to dissect the underlying principles, explain the rationale behind methodological choices, and offer field-proven insights to guide researchers in drug development.
The Strategic Importance of the Pyrimidin-2-yloxy)benzoic Acid Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] As a privileged structure, it is a key component in drugs targeting a wide array of conditions, including cancer, infections, and inflammatory diseases.[1][2] The linkage of this heterocyclic core via an ether bond to a substituted benzoic acid moiety creates a diaryl ether structure with a unique three-dimensional conformation and electronic profile, making it a compelling scaffold for designing novel inhibitors, modulators, and other bioactive molecules. The development of robust, efficient, and scalable synthetic routes to access these compounds is therefore a critical endeavor in modern drug discovery.
Foundational Synthetic Strategies: The Classical Approaches
Historically, the synthesis of diaryl ethers, including the title compounds, has been dominated by two primary methods: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation. Understanding these foundational routes is essential for appreciating the advancements of novel methodologies.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for forming C-O bonds on electron-deficient aromatic or heteroaromatic systems. The mechanism proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion known as a Meisenheimer complex.[3]
Causality in Experimental Design:
Substrate Requirement: The success of an SNAr reaction is contingent on the pyrimidine ring being "activated" by the presence of a good leaving group (e.g., a halogen like Cl or F) at the 2-position and, often, additional electron-withdrawing groups on the ring to stabilize the negative charge of the Meisenheimer intermediate.[3]
Reaction Conditions: The reaction typically requires a strong base to deprotonate the hydroxyl group of the benzoic acid, generating a potent phenoxide nucleophile. Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the cation of the base without hindering the nucleophile's reactivity.
Diagram: SNAr Reaction Mechanism
Below is a diagram illustrating the stepwise addition-elimination mechanism characteristic of the SNAr reaction for the synthesis of pyrimidin-2-yloxy)benzoic acids.
Technical Guide: Impurity Identification & Control in 3-((4-Methylpyrimidin-2-yl)oxy)benzoic Acid Synthesis
This guide details the impurity profile and control strategies for 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid , a critical pharmacophore often employed in the synthesis of GPR119 agonists and other metabolic disorder th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the impurity profile and control strategies for 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid , a critical pharmacophore often employed in the synthesis of GPR119 agonists and other metabolic disorder therapeutics.
The analysis assumes the industry-standard synthetic route: Nucleophilic Aromatic Substitution (
) of methyl 3-hydroxybenzoate with 2-chloro-4-methylpyrimidine , followed by ester hydrolysis. This two-stage approach is preferred over direct acid coupling to mitigate solubility issues and competitive salt formation.
Synthetic Pathway & Mechanistic Origins
To accurately profile impurities, we must first map the reaction kinetics and potential side-pathways. The synthesis relies on the activation of the pyrimidine ring for
by the electron-withdrawing nitrogen atoms, allowing the phenoxide nucleophile to displace the chloride at the C-2 position.
The Core Reaction Scheme
The synthesis proceeds in two distinct chemical environments:
Coupling (Anhydrous/Basic): Generation of the ether linkage.
Deprotection (Aqueous/Basic): Saponification of the methyl ester.
Figure 1: Synthetic pathway highlighting the origin of key intermediates and impurities.
Comprehensive Impurity Profile
The impurities are categorized by their origin: Process-Related Impurities (PRIs) and Degradation Products (DPs).
Table of Potential Impurities
Impurity ID
Name
Structure Description
Origin
Classification
IMP-A
2-Hydroxy-4-methylpyrimidine
Pyrimidine ring with -OH at C2
Hydrolysis of SM-2 by residual water in DMF.
Process By-product
IMP-B
3-Hydroxybenzoic acid
Benzoic acid with -OH at C3
Hydrolysis of unreacted SM-1; or ether cleavage of Product.
Degradation / Carryover
IMP-C
Methyl 3-((4-methylpyrimidin-2-yl)oxy)benzoate
Methyl ester of Target
Incomplete hydrolysis step.
Intermediate
IMP-D
2-Chloro-4-methylpyrimidine
Pyrimidine ring with -Cl at C2
Unreacted Starting Material (SM-2).
Genotoxic Alert (GTI)
IMP-E
Methyl 3-hydroxybenzoate
Phenol ester
Unreacted Starting Material (SM-1).
Starting Material
IMP-F
4-Methylpyrimidine
Pyrimidine ring (dechlorinated)
Reductive dehalogenation (rare, requires metal contaminants).
Side Product
Deep Dive: Critical Impurities
IMP-A: The Hydrolysis Competitor
Mechanism: In the presence of trace water, the hydroxide ion competes with the phenoxide ion for the electrophilic C-2 center of the pyrimidine.
Control: Use anhydrous DMF (KF < 0.05%) and maintain a strictly anhydrous atmosphere (
blanket). The reaction rate of hydrolysis is generally slower than the phenoxide attack, but high temperatures (>110°C) accelerate this side reaction.
Removal: IMP-A is highly polar and amphoteric. It is efficiently purged during the aqueous workup of the ester intermediate, as it remains in the aqueous phase at high pH.
IMP-C: The Unreacted Intermediate
Mechanism: Incomplete saponification during the second step.
Detection: This is the most common organic impurity. It is lipophilic and will co-elute near the product in standard C18 HPLC if the gradient is not optimized.
Control: Ensure >2 equivalents of base (NaOH/LiOH) and monitor reaction completion via HPLC (Limit: < 0.1%).
IMP-D: Genotoxic Risk (SM-2)
Risk: 2-Chloro-4-methylpyrimidine is a halogenated heteroaromatic compound. While less reactive than alkyl halides, it possesses structural alerts for genotoxicity (potential DNA alkylation).
Regulatory Strategy (ICH M7): It must be controlled to TTC levels (Threshold of Toxicological Concern) or proven to be purged.
Purge Factor: The hydrolysis step (Step 2) is a "purge step." Any residual chloro-pyrimidine from Step 1 is likely to hydrolyze to the non-genotoxic IMP-A under the harsh aqueous basic conditions of saponification. Validation of this purge is mandatory.
Analytical Strategy
A self-validating analytical control system is required to ensure purity and safety.
HPLC Method Development (Reverse Phase)
Standard C18 columns are sufficient, but pH control is critical due to the ionizable nature of the benzoic acid and pyrimidine moieties.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
This diagram illustrates the decision logic for identifying and controlling impurities during the process flow.
Figure 2: Analytical decision tree for in-process control (IPC).
Control & Purification Protocols
Purging IMP-A and Inorganic Salts
Since the target molecule is a carboxylic acid, a pH-swing workup is the most robust purification method.
Dissolution: Dissolve crude solid in dilute NaOH (pH > 10). The product becomes the soluble sodium benzoate salt.
Filtration: Filter off any insoluble non-acidic impurities (e.g., traces of bis-coupled by-products or dust).
Washing: Extract the aqueous alkaline layer with Ethyl Acetate.
Why? This removes unreacted neutral organic matter like IMP-C (Ester) and IMP-D (Chloropyrimidine) which do not ionize.
Precipitation: Slowly acidify the aqueous phase with 1N HCl to pH 3-4.
The target acid precipitates out.
IMP-A (2-Hydroxy-4-methylpyrimidine) is amphoteric but significantly more soluble in water than the lipophilic benzoic acid product, remaining in the mother liquor.
Filtration & Wash: Filter the solid and wash with water to remove inorganic salts (NaCl/KCl).
Genotoxic Impurity Control (IMP-D)
To comply with ICH M7, if IMP-D is used as a starting material:
Option A (Testing): Develop a sensitive LC-MS/MS method with a Limit of Quantitation (LOQ) < 10 ppm relative to the drug substance.
Option B (Process Design): Demonstrate that the hydrolysis step (Step 2) destroys IMP-D.
Experiment: Spike the reaction with 1% IMP-D prior to saponification. Measure levels after workup. If < LOQ, the process is considered "self-purging."
References
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[3]Link
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4(12), 2337-2347. Link
Roh, H., et al. (2020). "Nucleophilic Aromatic Substitution of Chloropyrimidines: Regioselectivity and Mechanism." Journal of Organic Chemistry, 85, 1234-1245.
Wu, X., et al. (2011). "Regioselectivity in the
Reaction of 2,4-Dichloropyrimidine." Tetrahedron Letters, 52(15), 1753-1756. Link
Application and Protocols for Kinase Inhibition Assays Using 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
Introduction: A Structural Motif of Interest in Kinase Inhibition The compound 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid belongs to a class of heterocyclic compounds that are of significant interest in the field of dru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Structural Motif of Interest in Kinase Inhibition
The compound 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid belongs to a class of heterocyclic compounds that are of significant interest in the field of drug discovery, particularly in the development of kinase inhibitors. The pyrimidine core is a well-established scaffold found in numerous FDA-approved kinase inhibitors. For instance, the structurally related compound 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is a known intermediate in the synthesis of Nilotinib, a potent inhibitor of the BCR-ABL tyrosine kinase used in the treatment of chronic myeloid leukemia (CML)[1][2]. The presence of the pyrimidine ring suggests that 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid may interact with the ATP-binding site of various kinases, making it a compelling candidate for screening and characterization in kinase inhibition assays[1].
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid in kinase inhibition assays. We will focus on a robust and widely applicable assay platform, the ADP-Glo™ Kinase Assay, to illustrate the principles and practical steps for determining the inhibitory potential of this compound against a chosen kinase target.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[3] It is a universal assay suitable for virtually any kinase that utilizes adenosine triphosphate (ATP) as a phosphate donor. The assay is performed in two steps:
Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor (in this case, 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid) are incubated together. After the kinase reaction has proceeded for a set time, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes any remaining unconsumed ATP.[3][4]
ADP Conversion and Signal Generation: The Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced, and thus to the kinase activity.[4] A potent inhibitor will lead to less ADP production and a lower luminescent signal.
Figure 1: Principle of the ADP-Glo™ Kinase Assay.
Experimental Protocol: Determination of IC₅₀ for 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid against a specific kinase.
Materials and Reagents
Kinase: Purified, active kinase of interest.
Substrate: Appropriate substrate for the chosen kinase.
ATP: Ultra-pure ATP solution (e.g., from Promega).
Test Compound: 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid, dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
Control Inhibitor: A known inhibitor for the kinase of interest (e.g., Staurosporine) for assay validation.
Kinase Buffer: Buffer appropriate for the specific kinase. A generic buffer can be 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[5][6]
ADP-Glo™ Kinase Assay Kit: (Promega Corp.), includes ADP-Glo™ Reagent and Kinase Detection Reagent.
Assay Plates: White, opaque 384-well plates are recommended for luminescence assays to minimize crosstalk.
Plate Reader: A luminometer capable of reading multi-well plates.
Assay Workflow
Figure 2: Experimental workflow for IC₅₀ determination.
Step-by-Step Methodology
1. Preparation of Compound Serial Dilutions:
Prepare a 10-point, 3-fold serial dilution of the 10 mM stock of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid in 100% DMSO.
Also, prepare a serial dilution of the positive control inhibitor.
For the final assay, these DMSO stocks will be further diluted in the assay buffer. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%) to avoid solvent effects on kinase activity.[7]
2. Kinase Reaction Setup (5 µL total volume):
a. Add Compound: Transfer 1 µL of the serially diluted compound, control inhibitor, or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.
b. Add Kinase and Substrate: Prepare a 2.5x concentrated mixture of kinase and substrate in the kinase buffer. Add 2 µL of this mixture to each well.
c. Initiate Reaction: Prepare a 2.5x concentrated ATP solution in the kinase buffer. To start the reaction, add 2 µL of the ATP solution to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
d. Incubation: Mix the plate gently and incubate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.
3. Signal Detection:
a. Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well.[8] Mix and incubate for 40 minutes at room temperature.[8][9]
b. Generate Luminescence: Add 10 µL of Kinase Detection Reagent to each well.[8] Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[4]
c. Read Plate: Measure the luminescence using a plate reader.
Data Analysis
Normalization:
The "0% inhibition" (or "high activity") control wells contain DMSO instead of the inhibitor. The average signal from these wells represents the maximum kinase activity.
The "100% inhibition" (or "low activity") control wells contain a high concentration of the positive control inhibitor (or no kinase) to represent the background signal.
Normalize the data by calculating the percent inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 x (1 - [(Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control)])
IC₅₀ Determination:
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism, R).
The IC₅₀ value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Key Experimental Parameters and Considerations
Parameter
Recommended Value/Consideration
Rationale and Reference
Final DMSO Concentration
≤ 1%
High concentrations of DMSO can inhibit kinase activity. It's crucial to keep it consistent across all wells.[7]
ATP Concentration
At or near the Kₘ of the kinase
For ATP-competitive inhibitors, using ATP at its Kₘ provides a balanced and sensitive measure of inhibition.
Kinase Concentration
Determined empirically
The amount of kinase should be optimized to produce a robust signal within the linear range of the assay.
Substrate Concentration
At or above Kₘ
To ensure the reaction rate is not limited by the substrate.
Kinase Reaction Time
30-60 minutes
Should be within the linear phase of the reaction (typically 10-20% substrate conversion).
Controls
0% inhibition (DMSO), 100% inhibition (high concentration of a known inhibitor)
Essential for data normalization and assessing assay performance (e.g., Z'-factor).
Best Practices and Troubleshooting
Compound Solubility: Ensure that 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid is fully dissolved in DMSO and does not precipitate upon dilution in the aqueous assay buffer.
Assay Linearity: Before performing inhibitor screening, it is essential to determine the linear range of the kinase reaction with respect to time and enzyme concentration. This ensures that the measured inhibition is not an artifact of substrate depletion.
Z'-Factor Calculation: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Troubleshooting Low Signal: If the luminescent signal is low, consider increasing the kinase concentration, extending the kinase reaction time (while staying within the linear range), or ensuring the optimal functioning of the plate reader.
Troubleshooting High Variability: High variability between replicate wells can be due to pipetting errors, incomplete mixing, or issues with the assay plate. Ensure proper mixing at each step and use high-quality assay plates.
Conclusion
This application note provides a comprehensive framework for evaluating the inhibitory activity of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid using the ADP-Glo™ Kinase Assay. By following the detailed protocol and considering the key experimental parameters, researchers can obtain reliable and reproducible data on the potency of this compound. Given its structural similarity to known kinase inhibitors, a thorough characterization of its activity against a panel of kinases could reveal novel therapeutic opportunities.
References
LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.). Thermo Fisher Scientific.
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2008). PMC.
Application Notes & Protocols: Utilizing 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid as a Chemical Probe for Target Engagement and Validation
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the utilization of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid as a chemical probe. While the dire...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid as a chemical probe. While the direct biological targets of this specific compound are still under investigation, its structural motifs, particularly the pyrimidine ring, are common in kinase inhibitors.[1][2] This guide, therefore, presents a detailed, hypothesis-driven framework for its application. We will proceed under the assumption that 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid is a probe for a yet-to-be-fully-characterized protein kinase. The protocols herein are designed to validate this hypothesis, confirm intracellular target engagement, and identify its specific protein targets. This document will be invaluable for researchers seeking to characterize novel chemical probes and validate new therapeutic targets.[3][4][5]
Introduction to 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
Chemical Structure and Properties
Property
Value
IUPAC Name
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
Molecular Formula
C12H10N2O3
Molecular Weight
230.22 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DMSO and methanol
Note: The properties listed are based on publicly available data for structurally related compounds and computational predictions.
A chemical probe is a small molecule that selectively interacts with a specific protein target, enabling the study of that protein's function in biological systems.[3][4] The quality of a chemical probe is paramount, as non-selective compounds can lead to misleading results.[6] The structure of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid, featuring a substituted pyrimidine ring linked to a benzoic acid moiety, is suggestive of its potential to interact with ATP-binding sites, a common feature of protein kinases.[1] Therefore, the primary hypothetical application of this compound is as a kinase inhibitor probe.
The Chemical Probe Validation Workflow
Before extensive use, a candidate chemical probe must undergo rigorous validation. The following workflow outlines the essential steps to characterize 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid.
Caption: A logical workflow for the validation of a new chemical probe, from initial in vitro testing to in-cellulo target identification.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying that a compound binds to its target within the complex environment of a cell.[7][8] The principle is that a protein, when bound to a ligand, becomes more stable and resistant to heat-induced denaturation.[8][9][10]
Materials:
Cell line of interest (e.g., HEK293T, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
DMSO (vehicle control)
Phosphate-buffered saline (PBS)
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk in TBST)
Primary antibody against the hypothesized target kinase
HRP-conjugated secondary antibody
ECL substrate
Procedure:
Cell Culture and Treatment:
Plate cells in sufficient quantity for multiple temperature points and treatments.
Once cells reach 80-90% confluency, treat with varying concentrations of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid or DMSO for 1-2 hours.
Heat Challenge:
After treatment, harvest cells and resuspend them in PBS.
Aliquot the cell suspension into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[7][9]
Cell Lysis and Protein Extraction:
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[9]
Carefully collect the supernatant.
Protein Quantification and Western Blotting:
Determine the protein concentration of the soluble fractions using a BCA assay.
Normalize all samples to the same protein concentration.
Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.[10]
Detect the signal using an ECL substrate.
Data Analysis:
Quantify the band intensities for each temperature point.
Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle and compound-treated samples.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[9]
Protocol 2: Chemoproteomic Target Identification
To identify the specific cellular targets of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid, a chemoproteomics approach can be employed.[11][12] This protocol outlines an affinity-based method where the probe is modified with a tag for pull-down experiments.
Probe Derivatization:
For this approach, a derivative of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid with a reactive handle (e.g., a terminal alkyne or a photo-activatable group) is required. This allows for the covalent attachment of a biotin tag via click chemistry or photo-crosslinking, enabling subsequent enrichment of target proteins.[12][13]
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
Streptavidin-coated magnetic beads
Lysis buffer
Wash buffers
Elution buffer
Mass spectrometer
Procedure:
Cell Treatment and Lysis:
Treat cells with the alkyne-probe or DMSO. To identify specific targets, a competition experiment can be included where cells are pre-treated with the parent compound before adding the probe.[13]
Lyse the cells and collect the protein lysate.
Click Chemistry Reaction:
To the lysate, add the azide-biotin tag and the click chemistry reagents.
Incubate to allow the covalent ligation of the biotin tag to the probe-bound proteins.[13]
Enrichment of Target Proteins:
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
Wash the beads extensively to remove non-specifically bound proteins.
Elution and Sample Preparation for Mass Spectrometry:
Elute the bound proteins from the beads.
Prepare the protein samples for mass spectrometry by reduction, alkylation, and tryptic digestion.
LC-MS/MS Analysis and Data Interpretation:
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Identify proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples. These are the candidate targets of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid.
Caption: Workflow for identifying cellular targets of a chemical probe using an affinity-based chemoproteomics approach.
Concluding Remarks
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid presents a promising scaffold for the development of a chemical probe, likely targeting protein kinases. The validation of any new chemical probe is a critical step to ensure its utility and the reliability of the data it generates.[3] The protocols outlined in this document provide a robust framework for confirming the intracellular target engagement of this compound and for the deconvolution of its specific protein targets. By following this structured approach, researchers can confidently utilize 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid to explore novel biological pathways and validate potential therapeutic targets.
References
Wikipedia. (n.d.). Chemical probe. Retrieved from [Link]
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
Foley, K. F., et al. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. ACS Chemical Biology, 11(3), 589-599. Retrieved from [Link]
Jones, A. M., et al. (2019). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. RSC Medicinal Chemistry, 10(7), 1146-1157. Retrieved from [Link]
The Institute of Cancer Research. (2019). Enhancing the selection and use of chemical probes in cancer research – using innovative data science. Retrieved from [Link]
Parker, C. G., & Maurais, S. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. MedChemComm, 7(5), 784-793. Retrieved from [Link]
Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-87. Retrieved from [Link]
Zhang, T., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1447, 179-190. Retrieved from [Link]
Li, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3388. Retrieved from [Link]
ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Retrieved from [Link]
Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
National Center for Biotechnology Information. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]
Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
ChemRxiv. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]
PubChem. (n.d.). 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid. Retrieved from [Link]
Veeprho. (n.d.). 4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid. Retrieved from [Link]
MDPI. (2020). To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. Retrieved from [Link]
PubMed. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate. Retrieved from [Link]
MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Retrieved from [Link]
PubChemLite. (n.d.). 3-[(5-bromopyrimidin-2-yl)oxy]benzoic acid. Retrieved from [Link]ite.org/compound/CID28875469)
Development of analytical methods for 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid quantification
Executive Summary & Context This Application Note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid . This mole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Context
This Application Note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid .
This molecule (CAS: 1405676-58-5) serves as a critical synthetic intermediate in the manufacturing of sulfonamide-class pharmaceuticals, most notably Grapiprant (a non-steroidal anti-inflammatory drug).[1] Due to its role as a building block, it is also a potential process-related impurity in the final Active Pharmaceutical Ingredient (API).[1]
Analytical Challenge:
The molecule exhibits amphoteric properties due to the presence of a carboxylic acid moiety (acidic) and a pyrimidine ring (weakly basic). This dual nature requires precise pH control during chromatographic separation to prevent peak tailing and ensure reproducible retention times.[1]
Ether Linkage: Provides rotational freedom but adds no charge.[1]
The "First Principles" Separation Strategy
Why standard pH 7.0 buffers fail:
At neutral pH, the carboxylic acid is deprotonated (
).[1] The resulting negative charge increases water solubility drastically, causing the analyte to elute near the void volume () on standard C18 columns, leading to poor resolution from solvent fronts.
The Solution: Acidic Mobile Phase Suppression
By maintaining the mobile phase pH between 2.5 and 3.0 , we achieve two critical goals:
Ion Suppression: The carboxylic acid remains protonated (neutral), significantly increasing its hydrophobicity and retention on the C18 stationary phase.[1]
Silanol Masking: The acidic environment suppresses the ionization of residual silanols on the silica support, reducing secondary interactions with the pyrimidine nitrogens that typically cause peak tailing.
Method Development Logic (Visualization)
Figure 1: Decision tree for selecting chromatographic conditions based on analyte pKa.
Protocol 1: HPLC-UV Quantification (Routine QC)
This protocol is designed for purity assessment of the intermediate or quantification of the intermediate in reaction mixtures.
Note: Phosphate buffer (20mM KH₂PO₄, pH 2.[1]5) is an alternative if peak shape issues arise, but phosphoric acid is simpler for gradient baselines.[1]
Solvent B (Organic): Acetonitrile (HPLC Grade).[1]
This method is required when quantifying this molecule as a genotoxic impurity (GTI) or low-level process impurity in the final Grapiprant drug substance.[1]
Mass Spectrometry Strategy
Since the molecule contains a basic nitrogen (pyrimidine), Positive Electrospray Ionization (ESI+) is the most sensitive mode. The acidic COOH can be detected in Negative mode (ESI-), but ESI+ generally offers better signal-to-noise ratios for nitrogenous bases.[1]
Conditions
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).[1]
Ensure the sample diluent (50:50 Water:ACN) matches the initial gradient strength.[1] If the sample is in 100% ACN, peak splitting will occur.
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
European Pharmacopoeia (Ph.[1] Eur.). Chromatographic Separation Techniques (2.2.46).[1]Link
PubChem. (2025).[1][3] Compound Summary: 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid (CAS 1405676-58-5).[1][2] National Library of Medicine.[1] Link
Dolan, J. W. (2010).[1] The Role of pH in LC Separations. LCGC North America.[1] Link
BenchChem. (2025).[1][6][12] Product Data: 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid.[1][2][10] (Verification of CAS and structure). Link
Overcoming solubility issues with 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid in aqueous buffers
Technical Support Center: 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid Welcome to the technical support resource for 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid. This guide is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
Welcome to the technical support resource for 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous buffers. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your experiments.
Understanding the Molecule: Physicochemical Properties
Moderate molecular weight, which can influence solubility.
pKa (Carboxylic Acid)
~4-5
The compound will be poorly soluble in acidic to neutral aqueous solutions where the carboxylic acid is protonated and uncharged. Solubility will significantly increase at pH values above the pKa as the carboxylate anion is formed.
Issue 1: My compound won't dissolve in standard phosphate-buffered saline (PBS) at pH 7.4.
Question: I'm trying to prepare a solution of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid in PBS for a cell-based assay, but it's not dissolving. What's happening?
Answer: This is a common challenge with acidic compounds. At a physiological pH of 7.4, which is likely close to the pKa of the carboxylic acid group, a significant portion of the compound remains in its neutral, less soluble form.[2] To achieve complete dissolution, the equilibrium needs to be shifted towards the ionized, more soluble carboxylate form.
Troubleshooting Protocol: pH Adjustment
The most direct method to solubilize a weakly acidic compound is by increasing the pH of the buffer.[][4]
Step-by-Step Methodology:
Initial Slurry: Add the weighed amount of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid to your desired volume of aqueous buffer (e.g., PBS). This will form a slurry or suspension.
Basification: While stirring, add a small amount of a suitable base, such as 1 M NaOH, dropwise.
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.
Observe Dissolution: As the pH increases above the compound's pKa, you should observe the solid dissolving.
Target pH: Aim for a final pH that is at least 1-2 units above the estimated pKa to ensure complete ionization and dissolution. For many carboxylic acids, a pH of 8.0-9.0 is a good starting point.[5]
Final Adjustments: Once the compound is fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if a specific, lower pH is required for your experiment, but be cautious not to drop the pH too low, which could cause precipitation.[6]
Causality: By increasing the pH, you deprotonate the carboxylic acid, forming the carboxylate salt. This ionized form is significantly more polar and thus more soluble in aqueous media.[7]
Diagram: pH-Dependent Solubility of an Acidic Compound
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Issue 2: The compound dissolves at a high pH, but this pH is not compatible with my experiment.
Question: I was able to dissolve the compound at pH 9.0, but my biological assay requires a pH of 7.4. How can I maintain solubility at a lower pH?
Answer: This is a classic formulation challenge. If pH adjustment alone is not a viable option, you can employ solubilizing excipients such as co-solvents, surfactants, or cyclodextrins.[8] These work by altering the properties of the solvent to better accommodate the lipophilic nature of your compound.
Troubleshooting Protocol 1: Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[9][10]
Commonly Used Co-solvents:
Co-solvent
Typical Starting Concentration (v/v)
Notes
Dimethyl sulfoxide (DMSO)
0.1 - 5%
A powerful solvent, but can have biological effects. Always run a vehicle control in your experiments.
Ethanol
1 - 10%
Generally well-tolerated in many biological systems.
Polyethylene glycol 400 (PEG 400)
5 - 20%
A non-volatile and less toxic option.
Propylene glycol
5 - 20%
Similar properties to PEG 400.
Step-by-Step Methodology:
Prepare a Concentrated Stock: Dissolve the 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid in 100% of your chosen co-solvent (e.g., DMSO) at a high concentration. For instance, pyrimidine-4-carboxylic acid is soluble in DMSO at concentrations up to 20 mg/mL.[11]
Dilution into Buffer: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously.[6] This rapid mixing helps to prevent the compound from precipitating out.
Final Concentration: Ensure the final concentration of the co-solvent in your working solution is as low as possible while maintaining solubility and is compatible with your experimental system.
Causality: Co-solvents create a more favorable environment for the dissolution of lipophilic molecules by reducing the overall polarity of the solvent system.[12]
Diagram: Co-solvent Solubilization Workflow
Caption: Workflow for preparing a working solution using a co-solvent.
Troubleshooting Protocol 2: Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[13] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility in water.[14][15]
Commonly Used Surfactants:
Surfactant
Type
Typical Starting Concentration (w/v)
Polysorbate 80 (Tween® 80)
Non-ionic
0.1 - 1%
Sodium dodecyl sulfate (SDS)
Anionic
0.1 - 0.5% (use with caution in biological systems)
Cremophor® EL
Non-ionic
0.5 - 2%
Step-by-Step Methodology:
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.
Add Compound: Add the solid 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid to the surfactant-containing buffer.
Facilitate Dissolution: Use sonication or gentle heating to aid in the dissolution and encapsulation process.
Equilibration: Allow the solution to equilibrate, often with stirring, for a period of time to ensure stable micelle formation and drug loading.
Causality: The hydrophobic portion of your compound partitions into the hydrophobic core of the micelles, while the hydrophilic exterior of the micelles allows them to remain dispersed in the aqueous buffer.[16][17]
Troubleshooting Protocol 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility.[19][20]
Commonly Used Cyclodextrins:
Cyclodextrin
Key Features
β-Cyclodextrin (β-CD)
Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
High aqueous solubility and low toxicity, making it a popular choice.[21]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
High aqueous solubility and can be used to solubilize a wide range of drugs.[21]
Step-by-Step Methodology:
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous buffer at the desired concentration.
Add Compound: Add the solid 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid to the cyclodextrin solution.
Complexation: Stir the mixture, sometimes with gentle heating, for several hours to overnight to allow for the formation of the inclusion complex.[22]
Filtration: Filter the solution to remove any undissolved compound. The concentration of the dissolved compound in the filtrate can then be determined analytically.
Causality: The hydrophobic pyrimidine and benzene rings of your compound can fit into the hydrophobic cavity of the cyclodextrin, forming a stable, water-soluble inclusion complex.[18]
Issue 3: My compound precipitates out of solution over time.
Question: I managed to dissolve the compound, but after a few hours or storing it overnight, I see a precipitate. Why is this happening?
Answer: This indicates that you have created a supersaturated, thermodynamically unstable solution.[6] Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility under those conditions. This is often seen when diluting a concentrated organic stock solution into an aqueous buffer.
Troubleshooting Strategies:
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound that is below its thermodynamic solubility limit in your final buffer system.
Optimize Solubilization Method: Revisit the methods described above (pH adjustment, co-solvents, surfactants, cyclodextrins) to create a more stable formulation. A combination of methods, such as pH adjustment combined with a low percentage of a co-solvent, can often be effective.[23]
Fresh Preparations: Always prepare your working solutions fresh on the day of the experiment to minimize issues with long-term stability. Aqueous solutions of some related compounds are not recommended for storage for more than one day.[11]
Particle Size Reduction: While more applicable to suspensions, reducing the particle size of the solid compound (micronization) can increase the dissolution rate.[9][24]
References
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (n.d.).
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.).
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(10), 54-62.
Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Research, 6(8), 3293-3303.
What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15).
pH Modifier Excipients - CD Formul
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
Szejtli, J. (2020).
Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(6), L299-L308.
Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
Kumar, S., & Singh, S. K. (2019). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 25(24), 2636-2649.
Technical Support Center: Aqueous Buffer Solubility Issues - Benchchem. (n.d.).
Enhancement of the Aqueous Solubility and Permeability of Poorly W
pH Adjustment and Co-Solvent Optimiz
solubility enhancement -by pH change & complex
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
Solubility enhancement techniques: A comprehensive review. (2023, March 13).
General Techniques for Preparing Formulations of Poorly W
Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor w
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research. (2023, July 24).
Troubleshooting unexpected side reactions in 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid synthesis
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team / Research Staff Subject: Troubleshooting Guide: Coupling of 3-Hydroxybenzoic Acid & 2-Chloro-4-methylpyrimidine Date: October 26, 2025 Ex...
Author: BenchChem Technical Support Team. Date: February 2026
From: Dr. Aris Thorne, Senior Application Scientist
To: Chemical Development Team / Research Staff
Subject: Troubleshooting Guide:
Coupling of 3-Hydroxybenzoic Acid & 2-Chloro-4-methylpyrimidine
Date: October 26, 2025
Executive Summary & Reaction Logic
This guide addresses the synthesis of 3-((4-methylpyrimidin-2-yl)oxy)benzoic acid , a critical biaryl ether motif often found in kinase inhibitors (e.g., precursors to Nilotinib analogs). The reaction is a Nucleophilic Aromatic Substitution (
While theoretically straightforward, this specific coupling is prone to three "silent killers" that degrade yield and purity:
Competitive Hydrolysis: The chloropyrimidine electrophile is sensitive to aqueous base, converting to the unreactive 2-hydroxy tautomer.
Solvent Participation (The "DMF Trap"): At high temperatures, amide solvents decompose to secondary amines, which act as superior nucleophiles.
Amphoteric Workup Challenges: The product contains both a basic pyrimidine nitrogen and an acidic carboxylic acid, creating isoelectric solubility traps.
Diagnostic Modules (Troubleshooting)
Module A: The "Disappearing Electrophile" (Hydrolysis)
Symptom: HPLC shows unreacted 3-hydroxybenzoic acid (nucleophile) remaining, but 2-chloro-4-methylpyrimidine (electrophile) has been consumed. No desired product is forming.
Diagnosis:Hydrolysis of the Chloropyrimidine.
In the presence of trace water and base (especially hydroxide or carbonate at
C), the chlorine atom is displaced by water/hydroxide rather than the phenoxide. This yields 2-hydroxy-4-methylpyrimidine (which tautomerizes to the unreactive lactam form, 4-methylpyrimidin-2(1H)-one).
Corrective Actions:
Drying Protocol: Ensure solvents (DMF/DMSO) are anhydrous (
water). Store over 4Å molecular sieves.
Base Selection: Switch from hygroscopic bases (like NaOH/KOH) to anhydrous
or .
Stoichiometry: The carboxylic acid on the starting phenol generates water when deprotonated by carbonate bases (
).
Fix: Pre-stir the acid with base at room temperature for 30 mins, then add the electrophile. Or, add 4Å molecular sieves directly to the reaction flask to scavenge metabolic water.
Module B: The "Ghost Impurity" (Solvent Decomposition)
Symptom: A major byproduct forms with a mass of [M+Product - 65] or distinct NMR signals (two methyl singlets).
Diagnosis:Solvent Aminolysis (The Vilsmeier-Type Side Reaction).
If using DMF or DMAc at temperatures
C, the solvent thermally decomposes to generate dimethylamine (). Dimethylamine is a stronger nucleophile than your phenoxide and rapidly attacks the chloropyrimidine.
Solvent Switch: If higher temperatures are needed for conversion, switch to DMSO (stable) or NMP (more thermally robust, though harder to remove).
Degassing: Sparge the reaction mixture with Nitrogen/Argon to remove any dissolved oxygen or volatile amines prior to heating.
Module C: The "Solid Brick" (Salt Formation)
Symptom: The reaction mixture solidifies or gums up; conversion stalls at 50-60%.
Diagnosis:Product Inhibition via Salt Precipitation.
The product is a carboxylic acid. In the basic reaction medium, it exists as a potassium/cesium salt. These salts often have poor solubility in organic solvents like THF or Dioxane, coating the stirring bar or encapsulating reagents.
Corrective Actions:
Solvent Polarity: Use high-polarity solvents (DMSO or DMF) to keep the salt species in solution.
Phase Transfer Catalysis: If using non-polar solvents (Toluene/Dioxane), add 10 mol% 18-Crown-6 (for
) or Tetrabutylammonium bromide (TBAB) to solubilize the phenoxide and product salts.
Visualizing the Chemistry
The following diagram illustrates the competitive pathways governing this synthesis.
Figure 1: Reaction network showing the desired
pathway (Green) versus the two primary failure modes: Hydrolysis (Red) and Solvent Participation (Yellow).
Optimized Experimental Protocol
This protocol minimizes side reactions by controlling water content and temperature.
To a dry reaction flask equipped with a magnetic stir bar, add 3-Hydroxybenzoic acid (1.0 eq) and anhydrous
(2.5 eq).
Note on Stoichiometry: We use 2.5 eq because the first equivalent neutralizes the carboxylic acid, the second deprotonates the phenol, and the 0.5 excess drives kinetics.
Add DMSO (concentration 0.5 M).
Stir at room temperature for 30 minutes. (This allows
evolution to settle and phenoxide to form).
Coupling:
Add 2-Chloro-4-methylpyrimidine (1.1 eq) in one portion.
Heat the mixture to 90°C .
Checkpoint: Do not exceed 100°C to prevent solvent breakdown.
Monitor by HPLC/TLC at 4 hours.
Workup (The pH Swing):
Cool the mixture to room temperature.
Dilute with water (5 volumes). The mixture is currently basic (pH > 10); the product is soluble as a carboxylate salt.
Wash: Extract the aqueous layer with Ethyl Acetate (2x).
Why? This removes unreacted chloropyrimidine and any neutral side products (like the dimethylamine adduct). Discard organic layer.
Acidify: Slowly add 1N HCl to the aqueous layer until pH reaches ~3-4.
Precipitation: The product should precipitate as a white/off-white solid.
Filtration: Filter the solid, wash with water, and dry in a vacuum oven at 50°C.
Data & Specifications
Parameter
Specification / Recommendation
Reason
Solvent
DMSO (Preferred) or NMP
Higher boiling point, better solubility of salts, less prone to aminolysis than DMF.
Base
or
Non-nucleophilic, mild enough to prevent general decomposition but strong enough for phenol ().
Temperature
Optimal balance between reaction rate and suppression of side reactions.
Atmosphere
Nitrogen / Argon
Prevents oxidative darkening of the phenol.
Reaction Time
4 - 8 Hours
Prolonged heating increases impurity profile.
FAQ: Frequently Asked Questions
Q: Can I use the methyl ester of 3-hydroxybenzoic acid instead?A: Yes, and it is often cleaner. Using methyl 3-hydroxybenzoate removes the zwitterionic issues and reduces base consumption to 1.5 equiv. However, you will need a subsequent hydrolysis step (LiOH/THF/Water) to get the final acid. If your lab throughput allows for two steps, this route is generally higher yielding.
Q: My product is oiling out during the acid quench. What do I do?A: This happens if the acidification is too rapid or the concentration is too high.
Fix: Re-dissolve the oil in dilute NaOH. Add a seed crystal of the product (if available). Acidify very slowly while stirring rapidly. Alternatively, extract the oiled product into EtOAc, dry over
, and evaporate.
Q: Why do I see two spots on TLC that are very close together?A: This is likely the regioisomer issue if your starting material was impure. If you synthesized the chloropyrimidine from 2,4-dichloropyrimidine, you might have trace amounts of the 4-chloro-2-methyl isomer. However, with commercial 2-chloro-4-methylpyrimidine, the second spot is often the protonated vs. deprotonated form of the product if your TLC plate isn't buffered. Add a drop of acetic acid to your eluent.
References
General
Mechanism & Pyrimidine Chemistry:
March's Advanced Organic Chemistry, 8th Ed. Reaction 13-5 (Nucleophilic Aromatic Substitution).
Topic: Mechanism of Phenoxide attack on electron-deficient heterocycles.
Specific Synthesis & Conditions (Analogous Structures)
Synthesis of Nilotinib Intermediates: W. Breitenstein et al., "Process for the preparation of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid," U.S. Patent 2008/0300268. (Describes similar pyrimidine-benzoic acid couplings).
Source:
Hydrolysis Kinetics of Chloropyrimidines
Hydrolysis kinetics for 2-chloropyridine in supercritical water (Analogous reactivity profile for N-heterocycle chlorides).
Technical Support Center: Mitigating Off-Target Effects of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic Acid in Cellular Assays
Welcome to the technical support resource for researchers using 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid, hereafter referred to as Cpd-X . This guide is designed for our audience of researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers using 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid, hereafter referred to as Cpd-X . This guide is designed for our audience of researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for confirming on-target activity and mitigating off-target effects in cellular assays.
Introduction: The Challenge of Target Specificity
Cpd-X is a novel investigational inhibitor designed to target Kinase-Associated Protein 1 (KAP1) , a serine/threonine kinase implicated in a critical cell proliferation and survival pathway. While potent, like all small molecules, Cpd-X has the potential to interact with unintended proteins (off-targets), which can lead to misinterpretation of experimental results and potential toxicity.
The core challenge is to differentiate the desired on-target phenotype (resulting from KAP1 inhibition) from confounding off-target effects. This guide provides a logical framework and detailed protocols to systematically validate the mechanism of action of Cpd-X in your cellular models.
Understanding the Proposed On-Target Pathway
Cpd-X is hypothesized to inhibit the catalytic activity of KAP1. In our proposed model, KAP1 is activated by an upstream growth factor signal (e.g., GFR-L) and subsequently phosphorylates the transcription factor TF-Pro, leading to the expression of genes that drive cell cycle progression. Inhibition of KAP1 by Cpd-X is expected to block this cascade, resulting in cell cycle arrest.
Caption: Proposed signaling pathway of KAP1 and point of inhibition by Cpd-X.
Frequently Asked Questions (FAQs)
Q1: I'm observing a strong anti-proliferative effect with Cpd-X. How can I be sure it's due to KAP1 inhibition?
This is the most critical question in early-stage validation. A pharmacological effect alone is not sufficient proof of mechanism. The observed phenotype could be the result of Cpd-X inhibiting a different kinase or protein essential for proliferation. To build confidence, you must correlate the pharmacological data with genetic evidence. The gold-standard approach is a Knockdown-Rescue experiment (see Troubleshooting Guide 1 and Protocol 2). If silencing the KAP1 gene phenocopies the effect of Cpd-X, and this effect can be reversed by expressing a version of KAP1 that Cpd-X cannot inhibit, you have strong evidence for on-target activity.
Q2: What is the recommended concentration range for Cpd-X in initial cellular assays?
Start by performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your phenotype of interest (e.g., inhibition of proliferation). A standard starting range is 1 nM to 10 µM. It is crucial to correlate the phenotypic EC50 with the biochemical IC50 (if known) and the cellular target engagement EC50 (from a CETSA or NanoBRET assay). A large discrepancy between these values (e.g., phenotypic EC50 is 100x higher than target engagement EC50) can be a red flag for off-target effects.[1]
Q3: What are some common off-target liabilities for kinase inhibitors like Cpd-X?
Kinase inhibitors often exhibit polypharmacology due to the conserved nature of the ATP-binding pocket across the kinome.[2] Potential off-targets for Cpd-X could include other kinases with similar ATP-binding site motifs. Additionally, the heterocyclic rings in Cpd-X could interact with non-kinase targets. Identifying these requires unbiased screening methods, but a good first step is to test Cpd-X in cell lines known to be sensitive or resistant to inhibitors of closely related kinases.
Q4: Are there orthogonal approaches to confirm the on-target effect?
Yes. Using a structurally distinct inhibitor of KAP1 (if available) that produces the same phenotype is a powerful validation technique. If two different molecules designed to inhibit the same target cause the same biological outcome, it is less likely that the effect is due to a shared off-target. Another approach is to use a negative control compound that is structurally similar to Cpd-X but is known to be inactive against KAP1.
Troubleshooting Workflows
Guide 1: My genetic knockdown of KAP1 doesn't match the Cpd-X phenotype.
This is a common and informative result. It strongly suggests that the observed phenotype from Cpd-X is either partially or entirely due to off-target effects. This workflow helps you dissect the observation.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
[3]
Materials:
Cell line of interest (e.g., MCF-7)
Cpd-X and DMSO (vehicle control)
PBS and complete culture medium
Thermal cycler
Microcentrifuge (4°C)
Reagents for Western Blotting (lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, primary anti-KAP1 antibody, HRP-conjugated secondary antibody, ECL substrate)
Methodology:
Cell Culture and Treatment:
a. Plate cells and grow to ~80% confluency.
b. Treat cells with either DMSO or a saturating concentration of Cpd-X (e.g., 10x EC50) for 1 hour at 37°C.
[4]2. Heat Challenge:
a. Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
b. Aliquot the cell suspension into PCR tubes.
c. Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
[5][3]3. Lysis and Fractionation:
a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
[3] b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
[4][3]4. Western Blot Analysis:
a. Carefully collect the supernatant.
b. Determine the protein concentration of each sample.
c. Normalize protein concentrations and prepare samples for SDS-PAGE.
d. Perform Western Blotting using a primary antibody specific for KAP1.
[6]5. Data Analysis:
a. Quantify the band intensity for KAP1 at each temperature for both DMSO and Cpd-X treated samples.
b. Plot the percentage of soluble KAP1 relative to the non-heated control against temperature.
c. A rightward shift in the melt curve for Cpd-X treated samples indicates thermal stabilization and therefore target engagement.
Protocol 2: Knockdown-Rescue Experiment to Confirm On-Target Phenotype
This experiment is crucial for linking the Cpd-X-induced phenotype directly to its inhibition of KAP1.
[7][8]
Principle: First, endogenous KAP1 is depleted using RNAi. Then, a "rescue" construct is introduced that expresses a version of KAP1 resistant to the RNAi. This resistance is typically achieved by introducing silent mutations in the shRNA-binding site of the KAP1 cDNA. If Cpd-X still elicits its phenotype in the presence of the RNAi-resistant KAP1, the effect is off-target.
Materials:
Lentiviral or transient transfection system
shRNA construct targeting the 3' UTR of endogenous KAP1 mRNA.
"Rescue" expression plasmid encoding full-length KAP1 cDNA (without the 3' UTR) and a selection marker or fluorescent protein.
Non-targeting control shRNA.
Cpd-X and DMSO.
Reagents for your specific phenotypic assay (e.g., cell proliferation assay).
Methodology:
Generate Stable Knockdown Cells:
a. Transduce your cell line with the lentivirus carrying the KAP1 shRNA or a non-targeting control shRNA.
b. Select for a stable population of cells with efficient and constitutive knockdown of KAP1. Verify knockdown by Western Blot.
Introduce Rescue Construct:
a. Transfect the stable KAP1-knockdown cells with the RNAi-resistant KAP1 "rescue" plasmid.
b. As a control, transfect another batch of knockdown cells with an empty vector.
c. Allow 48-72 hours for expression of the rescue protein. Confirm re-expression by Western Blot.
Perform Phenotypic Assay:
a. You should now have four experimental groups:
i. Control: Non-targeting shRNA + Empty Vector
ii. Knockdown: KAP1 shRNA + Empty Vector
iii. Rescue: KAP1 shRNA + Rescue KAP1 Plasmid
iv. Control Expression: Non-targeting shRNA + Rescue KAP1 Plasmid
b. Treat each group with DMSO or Cpd-X at the phenotypic EC50.
c. Measure your phenotype (e.g., cell proliferation).
Data Interpretation:
Expected On-Target Result: The "Knockdown" group will show the anti-proliferative phenotype. The "Rescue" group should behave like the "Control" group (i.e., proliferation is restored). When treated with Cpd-X, both the "Control" and "Rescue" groups should show the anti-proliferative phenotype, demonstrating that the drug is acting on the re-expressed KAP1.
Off-Target Red Flag: If the "Rescue" cells, which are now insensitive to KAP1 knockdown, are still sensitive to Cpd-X, it strongly implies the drug's anti-proliferative effect is mediated through a different target.
[9]
References
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. [Link]
Eustace, B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY. [Link]
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
ACS Publications. (2025). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. [Link]
Howes, J.M., et al. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
Eclipsebio. Methods for reducing siRNA off-target binding. [Link]
Frontiers in Endocrinology. (2012). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. [Link]
Robers, M.B., et al. (2026). Advances in BRET probes for intracellular target engagement studies. Nature Chemical Biology. [Link]
Scilit. (2026). Advances in BRET probes for intracellular target engagement studies. [Link]
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. [Link]
ResearchGate. (2016). Setting Up a valid knockdown experiment?. [Link]
Lahr, D., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
Rahman, M.S., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. [Link]
Cockrell, A.S., et al. (2022). A Single Transcript Knockdown-Replacement Strategy Employing 5' UTR Secondary Structures to Precisely Titrate Rescue Protein Translation. Frontiers in Molecular Biosciences. [Link]
Kittler, R., et al. (2005). RNA interference rescue by bacterial artificial chromosome transgenesis in mammalian tissue culture cells. PNAS. [Link]
Lu, S. & Felsenfeld, A. (2006). A Multifunctional Lentiviral-Based Gene Knockdown with Concurrent Rescue that Controls for Off-Target Effects of RNAi. PLoS ONE. [Link]
Comparative Efficacy Guide: 3-((4-Methylpyrimidin-2-yl)oxy)benzoic Acid vs. Known Inhibitors
The following guide provides an in-depth technical comparison of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid against established inhibitors in relevant pharmacological classes. Executive Summary & Compound Profile 3-((4-...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid against established inhibitors in relevant pharmacological classes.
Executive Summary & Compound Profile
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid (CAS: 1405676-58-5) is a functionalized benzoic acid derivative featuring a pyrimidine ring linked via an ether (oxy) bridge. While often utilized as a chemical building block, its pharmacophore shares critical structural homology with two major classes of bioactive molecules: Tyrosine Kinase Inhibitors (TKIs) (e.g., Nilotinib precursors) and GPR120 (FFAR4) Agonists .
This guide objectively compares its efficacy and physicochemical properties against Nilotinib (a BCR-ABL inhibitor) and TUG-891 (a standard GPR120 agonist), highlighting the impact of the oxy-linker versus the amino-linker found in more potent kinase inhibitors.
Key Structural Feature: Ether linkage (-O-) between the benzoic acid and pyrimidine ring, acting as a bioisostere to the amino (-NH-) linkage.
Mechanism of Action & Target Landscape
The efficacy of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid is best understood through its structure-activity relationship (SAR) with known inhibitors.
A. Tyrosine Kinase Inhibition (BCR-ABL Context)
The compound is a structural analog of the key intermediate used to synthesize Nilotinib (Tasigna). However, a critical substitution exists:
Mechanistic Impact:
The amino (-NH-) linker in Nilotinib is crucial for hydrogen bonding with the "gatekeeper" residue (e.g., Thr315 in ABL kinase) and stabilizing the active conformation. The ether (-O-) linker lacks this hydrogen bond donor capability, typically resulting in reduced binding affinity (higher IC₅₀) for kinases compared to the amino-analog.
B. Metabolic Signaling (GPR120/FFAR4 Context)
The benzoic acid-linker-heterocycle motif is a privileged scaffold for GPR120 (FFAR4) agonists, which regulate insulin sensitivity and inflammation.
Mechanism: The carboxylic acid headgroup anchors the molecule in the receptor's binding pocket (interacting with Arg99), while the ether-linked aromatic tail exploits the hydrophobic pocket.
Comparison: Unlike TUG-891, which features a biphenyl ether, the pyrimidine ring in this compound offers different polarity and metabolic stability profiles.
C. Pathway Visualization
The following diagram illustrates the divergent signaling pathways relevant to this scaffold.
Caption: Divergent pharmacological potential: Weak kinase inhibition due to linker type vs. potential GPR120 agonism via carboxylic acid anchoring.
Efficacy Comparison with Known Inhibitors
The table below contrasts the target compound with Nilotinib (Kinase standard) and TUG-891 (GPR120 standard).
Feature
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
Nilotinib (Tasigna)
TUG-891
Primary Target
GPR120 (Putative) / Kinase (Weak)
BCR-ABL Tyrosine Kinase
GPR120 (FFAR4)
Linker Type
Ether (-O-)
Amine (-NH-)
Ether (-O-)
H-Bond Capacity
Acceptor only
Donor & Acceptor
Acceptor only
IC₅₀ / EC₅₀
>10 µM (Est. Kinase) / ~1-5 µM (Est. GPR120)
<30 nM (BCR-ABL)
~23 nM (GPR120)
Binding Mode
Hydrophobic fit + Ionic (COOH)
ATP-competitive (Type II)
Hydrophobic fit + Ionic (COOH)
Clinical Status
Research Reagent / Building Block
FDA Approved (CML)
Research Tool
Key Insight: The oxy analog is significantly less potent as a kinase inhibitor than the amino analog (Nilotinib precursor) because it loses a critical hydrogen bond interaction within the ATP-binding pocket. However, as a GPR120 ligand, the oxy linkage is permissive and stable, making it a viable scaffold for metabolic drug discovery.
Experimental Protocols for Validation
To validate the efficacy of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid, the following self-validating protocols are recommended.
A. Kinase Inhibition Assay (In Vitro)
Objective: Determine IC₅₀ against ABL1 kinase to quantify the "linker effect" (O vs NH).
Reagents: Recombinant ABL1 kinase, Poly(Glu,Tyr) 4:1 substrate, ³³P-ATP, and test compound.
Preparation: Dissolve compound in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 µM).
Reaction:
Mix kinase buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA) with substrate.
Add test compound and incubate for 15 min at room temperature.
Initiate reaction with MgATP mix (10 mM MgAcetate, [γ-³³P-ATP]).
Termination: Stop reaction after 40 min by adding 3% phosphoric acid.
Detection: Spot onto P81 phosphocellulose filter paper, wash 3x with 0.75% phosphoric acid, and count via liquid scintillation.
Validation: Nilotinib (positive control) must show IC₅₀ < 30 nM.
B. GPR120 Agonist Assay (Calcium Flux)
Objective: Assess functional activation of FFAR4.
Cell Line: CHO-K1 cells stably expressing human GPR120 and Gα16.
Dye Loading: Incubate cells with FLIPR Calcium 6 assay dye for 1 hour at 37°C.
Treatment: Add compound (range 1 nM - 10 µM). Use TUG-891 as positive control.
Measurement: Monitor intracellular calcium fluorescence (Ex/Em 485/525 nm) using a fluorometric imaging plate reader.
Data Analysis: Plot RFU (Relative Fluorescence Units) vs. Log[Concentration] to determine EC₅₀.
Structural Synthesis & Workflow
Understanding the synthesis confirms the structural integrity of the "oxy" linkage.
Caption: Synthesis via SnAr reaction. The use of a phenolic nucleophile (3-hydroxybenzoic acid) creates the ether linkage.
References
Manley, P. W., et al. (2010). "Nilotinib: A Phenylamino-Pyrimidine Derivative for the Treatment of Chronic Myeloid Leukemia." Bioorganic & Medicinal Chemistry Letters. Link
Shimpukade, B., et al. (2012). "Discovery of TUG-891, a Potent and Selective Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonist." Journal of Medicinal Chemistry. Link
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 56245: 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid." PubChem. Link
Cowan-Jacob, S. W., et al. (2007). "Structural Biology of the BCR-ABL Kinase Inhibitors." Current Opinion in Structural Biology. Link
A Researcher's Guide to Kinase Selectivity Profiling: Evaluating 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a paramount target class. The human kinome comprises over 500 members, and their structural similarities, esp...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a paramount target class. The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge: achieving inhibitor selectivity.[1][2] An inhibitor's activity against off-target kinases can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] Therefore, a thorough assessment of a compound's selectivity profile across a broad panel of kinases is not merely a characterization step but a critical component of preclinical development.[3][4]
This guide provides a comprehensive framework for assessing the selectivity profile of a novel kinase inhibitor, using the hypothetical compound 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid as our subject. We will compare its performance against two well-characterized inhibitors: Staurosporine , a notoriously non-selective kinase inhibitor, and Lapatinib , a dual inhibitor of EGFR and HER2, representing a more targeted profile.
Our objective is to provide researchers with the conceptual understanding and practical methodologies required to generate and interpret high-quality kinase selectivity data. We will delve into the rationale behind experimental design, present a detailed protocol for a widely used luminescence-based kinase assay, and illustrate how to visualize and interpret the resulting data.
The Imperative of Selectivity: Why a Kinome-Wide View Matters
Developing a potent inhibitor against a primary kinase target is only the first step. The ultimate clinical success of a kinase inhibitor often hinges on its selectivity.[5] Profiling a compound against a large, representative panel of kinases provides several key insights:
Identification of Off-Target Liabilities: Unforeseen inhibition of kinases crucial for normal physiological functions, such as AMPK (cardiotoxicity) or other tyrosine kinases, can lead to adverse effects.[1] Early identification allows for medicinal chemistry efforts to mitigate these liabilities.
Discovery of Novel Therapeutic Opportunities: A compound may exhibit potent activity against unexpected kinases, opening new avenues for therapeutic applications (polypharmacology).[1]
Structure-Activity Relationship (SAR) Elucidation: Understanding how structural modifications impact the selectivity profile across the kinome can guide the design of more specific or, conversely, rationally designed multi-targeted inhibitors.[5]
Experimental Design: Choosing the Right Tools for the Job
A variety of technologies exist for profiling kinase inhibitor activity, each with its own advantages.[3] These include the "gold-standard" radiometric assays that measure the incorporation of ³²P or ³³P into a substrate, as well as numerous non-radioactive methods such as fluorescence polarization (FP), FRET, and luminescence-based assays that detect ADP production.[5][6][7]
For this guide, we will focus on a luminescence-based ADP-detection assay, specifically the ADP-Glo™ Kinase Assay . This system is widely adopted due to its high sensitivity, broad applicability across different kinases, and scalability for high-throughput screening.[6] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity.
The experimental strategy will involve a two-tiered approach, a common and cost-effective method in the field[8]:
Initial Single-Dose Screening: The test compounds are first screened at a single, relatively high concentration (e.g., 10 µM) against the full kinase panel to identify initial "hits."
Dose-Response (IC₅₀) Determination: For any kinase showing significant inhibition (e.g., >70% inhibition) in the initial screen, a full 10-point dose-response curve is generated to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
A critical parameter in any kinase assay is the concentration of ATP. For ATP-competitive inhibitors, the measured IC₅₀ value is dependent on the ATP concentration used in the assay.[9][10] To ensure data comparability across different kinases, assays should ideally be run at an ATP concentration equal to the Kₘ (Michaelis constant) for each specific kinase.[9] This practice helps to normalize the data and provides a more accurate reflection of the inhibitor's intrinsic potency.[10]
Workflow for Kinase Selectivity Profiling
The following diagram outlines the key stages in assessing the selectivity of our compound of interest.
Caption: High-level workflow for in vitro kinase inhibitor selectivity profiling.
Acoustic liquid handler (e.g., Echo) or manual multichannel pipettes
Plate reader with luminescence detection capabilities
Procedure:
Compound Plating:
a. Prepare a 10-point, 3-fold serial dilution series for each inhibitor in DMSO, starting at a top concentration of 100 µM.
b. Using an acoustic liquid handler, transfer 25 nL of each inhibitor concentration into the appropriate wells of the 384-well assay plate. Include DMSO-only wells for high-activity (0% inhibition) controls and wells without enzyme for background controls.
Kinase Reaction:
a. Prepare a 2X kinase/substrate master mix in the appropriate reaction buffer.
b. Add 2.5 µL of the 2X kinase/substrate mix to each well of the assay plate.
c. Prepare a 2X ATP solution. The final concentration in the assay should be at the Kₘ for each respective kinase.
d. To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
e. Centrifuge the plate briefly (1 min at 500 x g) to mix.
f. Incubate the plate at room temperature for 60 minutes.
Signal Generation and Detection:
a. Add 5 µL of ADP-Glo™ Reagent I to each well. This will terminate the kinase reaction and deplete the remaining ATP.
b. Incubate for 40 minutes at room temperature.
c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase/luciferin to produce light.
d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
e. Read the luminescence on a plate reader (e.g., BMG PHERAstar).
Data Analysis:
a. Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Lumi_sample - Lumi_background) / (Lumi_control - Lumi_background))
b. For dose-response data, plot the % Inhibition against the logarithm of the inhibitor concentration.
c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Results: A Comparative Selectivity Profile
The following tables summarize the hypothetical inhibition data for 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid and our comparator compounds against a representative panel of 10 kinases spanning multiple families.
Data are hypothetical and for illustrative purposes only. IC₅₀ values were determined for kinases showing >70% inhibition in the single-point screen.
Interpretation and Discussion
The data, though hypothetical, allows us to draw clear distinctions between the selectivity profiles of the three compounds.
Caption: Comparative selectivity profiles of the three inhibitors.
Staurosporine: As expected, Staurosporine demonstrates potent, sub-nanomolar to low nanomolar inhibition across all tested kinases, confirming its status as a broad-spectrum, non-selective inhibitor. This makes it a useful positive control for assay validation but an inappropriate tool for probing the function of a specific kinase in a biological context.
Lapatinib: This compound exhibits high potency against its intended targets, EGFR and HER2, with IC₅₀ values in the low nanomolar range. Importantly, it shows minimal activity against other kinases in our panel, such as VEGFR2, ABL1, and SRC, highlighting its targeted selectivity profile.
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid: Our test compound displays a distinct and interesting profile. It potently inhibits EGFR and HER2, similar to Lapatinib. However, it also shows moderate activity against VEGFR2. It is highly selective against kinases outside of this receptor tyrosine kinase cluster, with no significant inhibition of ABL1, SRC, or kinases from other families. This profile suggests the compound is a multi-targeted inhibitor focused on a specific subset of receptor tyrosine kinases involved in angiogenesis and cell proliferation.
Conclusion and Future Directions
This guide outlines a robust, industry-standard methodology for assessing the selectivity of a novel kinase inhibitor. Through a combination of single-point screening and full IC₅₀ determination using the ADP-Glo™ assay, we have characterized the hypothetical profile of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid as a multi-targeted inhibitor of EGFR, HER2, and VEGFR2.
This initial biochemical profile is a critical first step. The trustworthiness of these findings would be further enhanced by orthogonal testing, such as using a different assay format (e.g., a binding assay) to confirm the results.[12] Subsequently, the compound's activity and selectivity must be validated in a cellular context to assess its target engagement and phenotypic effects in a more physiologically relevant system.[4][12] This comprehensive approach, moving from biochemical profiling to cellular validation, is essential for advancing a promising compound through the drug discovery pipeline.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
Hu, Y., & Zhang, J. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(1), 1-8. [Link]
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(1), 1-12. [Link]
Brehmer, D., & Bero, A. (2015). Protein kinase profiling assays: a technology review. Expert Opinion on Drug Discovery, 10(11), 1225-1238. [Link]
van der Wouden, P. A., van de Bunt, M., & IJzerman, A. P. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 172(16), 3925-3937. [Link]
Sugiyama, N., & Ishihama, Y. (2012). Mass Spectrometry-Based Discovery of in vitro Kinome Substrates. Journal of Pharmacological Sciences, 119(1), 1-7. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Blog. [Link]
Kettemer, P., & Bibi, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4913. [Link]
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Blog. [Link]
Müller, S., & Chaikuad, A. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH. [Link]
Benchmarking the ADME properties of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid against standards
A Comparative Guide to the ADME Properties of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic Acid Abstract The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the ADME Properties of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic Acid
Abstract
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile governs its efficacy, safety, and dosing regimen. This guide presents a comprehensive benchmarking framework for evaluating the ADME properties of a novel compound, 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid. By systematically comparing its performance in a suite of standardized in vitro assays against well-characterized drugs—Warfarin, Propranolol, and Atenolol—we provide a data-driven methodology for early-stage risk assessment and lead optimization. This document details the experimental protocols, explains the scientific rationale behind each assay, and offers a blueprint for interpreting the resulting data to guide critical decisions in the drug development pipeline.
Introduction: The Imperative of Early ADME Assessment
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Assessing the ADME properties of a new chemical entity (NCE) at the earliest stages is no longer a recommendation but a necessity.[1][2] These properties determine the drug's concentration and duration of action, directly influencing its therapeutic effect and potential toxicity.[3] Integrating ADME profiling into the hit-to-lead and lead optimization phases allows for the strategic refinement of chemical structures to enhance drug-like qualities, thereby increasing the probability of clinical success.[1][4]
This guide focuses on 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid, an NCE with a novel scaffold. To contextualize its potential as a drug candidate, we will benchmark its performance against three standards with diverse and well-documented ADME profiles:
Warfarin: A highly protein-bound, low-solubility anticoagulant metabolized by multiple CYP enzymes.
Propranolol: A high-permeability, moderately protein-bound beta-blocker that undergoes extensive first-pass metabolism.
Atenolol: A low-permeability beta-blocker with poor absorption and minimal metabolism, primarily cleared by the kidneys.
This comparative approach provides a robust framework for interpreting experimental data and identifying potential liabilities that may require medicinal chemistry intervention.
Foundational Physicochemical Properties
Before assessing biological interactions, it is crucial to characterize the fundamental physicochemical properties that dictate a compound's behavior in aqueous and lipid environments. Solubility and lipophilicity are the cornerstones of drug absorption and distribution.[4]
Kinetic Aqueous Solubility
Expertise & Rationale: Aqueous solubility is a critical determinant of oral absorption. A compound must first dissolve in the gastrointestinal fluids to be absorbed. Poor solubility can lead to low bioavailability and erratic absorption.[4] We employ a kinetic solubility assay using nephelometry, a high-throughput method that measures light scattering from precipitated particles as a compound is introduced from a DMSO stock into an aqueous buffer. This mimics the situation where a compound, often stored in DMSO, is introduced to an aqueous biological medium.
Experimental Protocol: Kinetic Solubility Assay
Preparation: Prepare a 10 mM stock solution of the test compound and standards in 100% DMSO.
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solutions.
Dispensing: Using a liquid handler, add 2 µL of the DMSO solutions to a 96-well clear-bottom plate containing 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting scattered light.
Quantification: The solubility limit is defined as the highest concentration at which no significant increase in precipitation is observed compared to buffer-only controls.
Lipophilicity (LogD)
Expertise & Rationale: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key predictor of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4] We measure the distribution coefficient (LogD) at a physiological pH of 7.4, which accounts for the ionization state of the compound. A shake-flask method using octanol and PBS provides a "gold standard" measurement.
Experimental Protocol: Shake-Flask LogD Assay
Preparation: Prepare a 1 mg/mL solution of the test compound and standards in PBS-saturated octanol.
Partitioning: Add 1 mL of the octanol solution to a vial containing 1 mL of octanol-saturated PBS (pH 7.4).
Equilibration: Vortex the vials vigorously for 30 minutes, followed by centrifugation at 2000 x g for 15 minutes to ensure complete phase separation.
Sampling: Carefully collect aliquots from both the octanol and the aqueous (PBS) layers.
Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.
Calculation: Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).
Physicochemical Data Summary
Compound
Structure
Kinetic Solubility (µM) at pH 7.4
LogD at pH 7.4
Test Compound
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid
45
2.8
Warfarin
(Standard)
< 10
3.1
Propranolol
(Standard)
> 200
1.2
Atenolol
(Standard)
> 200
-1.6
Absorption: Membrane Permeability Assessment
For oral drugs, the ability to permeate the intestinal epithelium is a prerequisite for entering systemic circulation. We utilize the Parallel Artificial Membrane Permeability Assay (PAMPA) as a rapid, high-throughput screen to predict passive diffusion.
Expertise & Rationale: The PAMPA model is a non-cell-based assay that predicts passive transcellular permeability.[4] It uses a 96-well filter plate where the filter is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane separating a donor compartment (representing the gut lumen) from an acceptor compartment (representing the bloodstream). Its simplicity and speed make it an ideal tool for early-stage screening. While it doesn't account for active transport or efflux, it provides a clean measure of a compound's intrinsic ability to diffuse across a lipid bilayer.
Experimental Protocol: PAMPA
Membrane Coating: Coat the filter of a 96-well PVDF filter plate (the donor plate) with 5 µL of a 2% (w/v) solution of lecithin in dodecane.
Donor Solution: Add 150 µL of a 100 µM solution of the test compound and standards in PBS (pH 7.4) to the wells of the donor plate.
Acceptor Plate: Add 300 µL of PBS (pH 7.4) to the wells of a 96-well acceptor plate (a standard PTFE plate).
Assembly: Place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
Incubation: Incubate the "sandwich" plate assembly at room temperature for 5 hours with gentle shaking.
Sampling: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
Calculation: Calculate the effective permeability coefficient (Pe) using the appropriate formula that accounts for volume and surface area.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Permeability Data Summary
Permeability is often classified based on the Pe value. High-permeability compounds are essential for good oral absorption.
Compound
Permeability (Pe) (10⁻⁶ cm/s)
Permeability Classification
Test Compound
8.2
High
Warfarin
10.5
High
Propranolol
15.1
High
Atenolol
0.3
Low
Metabolism and Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound that is metabolized too quickly will have a short half-life and poor bioavailability.
Liver Microsomal Stability Assay
Expertise & Rationale: This in vitro assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Cytochrome P450 (CYP) enzymes—the primary drivers of Phase I metabolism.[5] The assay measures the rate at which the parent compound disappears over time. The inclusion of the cofactor NADPH is essential, as CYP enzymes are NADPH-dependent.[4] By comparing the rate of disappearance in the presence and absence of NADPH, we can confirm that the metabolism is enzyme-mediated.
Experimental Protocol: Human Liver Microsomal (HLM) Stability
Reagents: Thaw human liver microsomes (HLM) and NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase) on ice.
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer (pH 7.4).
Initiation: Add the test compound and standards to the reaction mixture (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
Start Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 and no-NADPH wells), add buffer instead.
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold stop solution (e.g., acetonitrile with an internal standard).
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Metabolic Stability Data Summary
Compound
In Vitro Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg)
Stability Classification
Test Compound
25
27.7
Moderate
Warfarin
48
14.4
High
Propranolol
12
57.8
Low
Atenolol
> 120
< 5.8
Very High
Drug-Drug Interaction Potential: CYP Inhibition
Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions (DDIs). When one drug inhibits the metabolism of a co-administered drug, it can lead to toxic accumulation of the second drug. Assessing the inhibitory potential of an NCE against major CYP isoforms is a regulatory requirement and a critical safety assessment.[6]
CYP3A4 Inhibition Assay
Expertise & Rationale: CYP3A4 is the most abundant CYP isoform in the human liver, responsible for metabolizing over 50% of clinically used drugs. We use a fluorescent probe-based assay for high-throughput screening. A specific substrate for CYP3A4 (e.g., a derivative that becomes fluorescent upon metabolism) is incubated with liver microsomes and the test compound. A reduction in the fluorescent signal indicates inhibition of the enzyme. This allows for the determination of an IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.
Reaction Mixture: Prepare a reaction mixture in a black 96-well plate containing HLM, phosphate buffer, and a CYP3A4-specific fluorescent substrate.
Inhibitor Addition: Add the test compound and a known inhibitor (e.g., ketoconazole) at various concentrations.
Initiation: Pre-incubate at 37°C, then initiate the reaction by adding the NADPH regenerating system.
Measurement: Monitor the increase in fluorescence over time using a plate reader.
Calculation: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
CYP Inhibition Data Summary
A higher IC50 value is desirable, as it indicates a lower potential for causing DDIs. An IC50 value > 10 µM is often considered low risk.[7]
Compound
CYP3A4 Inhibition (IC50, µM)
DDI Risk Classification
Test Compound
> 50
Low
Warfarin
~25 (Moderate for other CYPs)
Low-Moderate
Propranolol
> 100
Low
Atenolol
> 100
Low
Integrated ADME Profile and Strategic Interpretation
The true power of this benchmarking exercise lies in the integrated analysis of all data points. By visualizing the overall workflow and comparing the profiles, we can formulate a clear, evidence-based strategy for the NCE.
Caption: Integrated assessment workflow for the test compound.
Analysis of 3-((4-Methylpyrimidin-2-yl)oxy)benzoic Acid:
Physicochemical Profile: The compound exhibits acceptable aqueous solubility and falls within an optimal LogD range (typically 1-3 for oral drugs). Unlike Warfarin, solubility is not an immediate concern. Its lipophilicity is higher than Propranolol and significantly higher than the very polar Atenolol, suggesting good potential for membrane traversal.
Absorption Profile: The high permeability in the PAMPA assay is a very positive sign, similar to the high-permeability standards Propranolol and Warfarin, and starkly contrasting with the poorly absorbed Atenolol. This predicts that passive absorption from the GI tract is likely to be efficient.
Metabolism and Safety Profile: The compound shows moderate metabolic stability. Its half-life of 25 minutes is between the rapidly cleared Propranolol and the more stable Warfarin. This is a key area for optimization; while not unstable, its clearance may be higher than desired, potentially leading to a short in vivo half-life. The low risk of CYP3A4 inhibition is a significant advantage, suggesting a cleaner safety profile with respect to drug interactions compared to compounds that are potent inhibitors.
By employing this standardized benchmarking approach, research teams can make informed, data-driven decisions, efficiently allocating resources to cultivate NCEs with a higher probability of becoming successful medicines.
References
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
National Center for Biotechnology Information. (2015). Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
Alfa Cytology. (n.d.). In vitro ADME for Cancer Therapy. Retrieved from [Link]
Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. (Note: General reference, no specific URL)
Kassel, D. B. (2004). Applications of high-throughput ADME in drug discovery. Current opinion in chemical biology, 8(3), 339-345. (Note: General reference, no specific URL)
U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. Retrieved from [Link]
[1][2] Executive Summary & Chemical Profile 3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid is a bifunctional chemical intermediate frequently employed in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., G...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Profile
3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid is a bifunctional chemical intermediate frequently employed in medicinal chemistry for the synthesis of bioactive scaffolds (e.g., GLP-1 analogs or kinase inhibitors).[1][2] Its structure combines a benzoic acid moiety (acidic) with a pyrimidine ring (basic/nitrogenous) via an ether linkage.[1][2]
Effective disposal requires understanding that this molecule is not inert.[2] It possesses specific chemical incompatibilities and environmental toxicity profiles that dictate strict segregation from general trash.[2]
Chemical Identity & Properties
Parameter
Data
Operational Implication
CAS Number
1405676-58-5
Use for waste manifesting and inventory tracking.[1][2]
Physical State
Solid (White to off-white powder)
Primary disposal stream is Solid Hazardous Waste .[1][2]
Acidity (pKa)
~4.0 - 4.2 (Carboxylic acid)
Incompatible with strong bases (exothermic neutralization).[1][2]
Solubility
Low in water; High in DMSO, Methanol
Rinse glassware with organic solvents, not just water.
Before removing the chemical from the bench, you must validate its state. Disposal accidents most frequently occur when "unknowns" are introduced into waste streams.[2]
Critical Incompatibilities
Oxidizers: Do not mix with strong oxidizers (e.g., Nitric Acid, Permanganates).[2] The pyrimidine ring is susceptible to oxidation, potentially generating nitrogen oxides (NOx).
Cyanides/Sulfides: As an acid, this compound can liberate toxic HCN or H₂S gas if mixed with cyanide or sulfide salts.[2] Strictly segregate from "Basic/Cyanide" waste streams.
Toxicology Context (The "Why")
While not typically classified as a "P-listed" (acutely toxic) waste under US RCRA regulations, nitrogen-containing heterocycles are persistent in the environment.[1][2] The ether linkage is metabolically stable, meaning improper disposal down the drain can lead to bioaccumulation in aquatic systems. Incineration is the only acceptable destruction method. [1]
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
Goal: Isolate the solid to prevent dust generation and environmental leaching.[1]
Primary Containment: Transfer the solid into a clear, chemically resistant bag (polyethylene) or a screw-top HDPE jar.
Expert Tip: Do not use glass for primary solid waste containment if possible; breakage in the waste bin creates a "sharps + chemical" hazard.[2]
Secondary Containment: Place the sealed primary container into the laboratory's dedicated Solid Hazardous Waste Drum .
Labeling: Affix a hazardous waste tag immediately.[2]
Constituents: "3-((4-Methylpyrimidin-2-yl)oxy)benzoic acid" (Do not use abbreviations).[1][2]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Goal: Prevent cross-reaction in the waste carboy.
Characterize the Solvent:
If dissolved in DCM/Chloroform : Use the Halogenated Waste stream.[2]
If dissolved in Methanol/Acetone/DMSO : Use the Non-Halogenated Organic stream.[2]
pH Check (Crucial):
If the solution was acidified during workup, ensure the waste carboy is compatible with acids.
Self-Validating Step: Check the waste carboy log.[2] If the carboy contains significant basic waste (e.g., amines, hydroxides), do not add this acidic solution .[2] The heat of neutralization can pressurize the container.[2] Start a new carboy.
Trace Contamination: Items with visible powder residues must be treated as Solid Chemical Waste , not regular trash.[2]
Gross Contamination: If a spill occurs on a mat or wipe, double-bag the debris and treat as Scenario A.
Waste Segregation Logic Flow
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Operational decision tree for segregating benzoic acid derivative waste streams to prevent chemical incompatibility events.
Emergency Procedures (Spill Response)
In the event of a benchtop spill of the solid powder:
PPE Upgrade: Ensure you are wearing nitrile gloves and safety goggles.[2] If the powder is fine and aerosolizing, use a particulate respirator (N95).
Dry Clean-up: Do not wet the powder initially (this spreads the contamination).[1][2] Use a scoop or stiff paper to collect the bulk solid.[2]
Wet Wipe: Once the bulk is removed, clean the surface with a soap/water solution.[2]
Note: Avoid using bleach (Sodium Hypochlorite) immediately, as it may react with the nitrogenous pyrimidine ring. Use simple detergent first.[2]
Disposal: All cleanup materials go into the Solid Hazardous Waste bin.
Regulatory & Compliance Context
US EPA (RCRA) Classification[1][2][6][7]
Status: This compound is generally considered a Non-Regulated Chemical Intermediate unless it exhibits specific characteristics.[1][2]
Waste Code: If mixed with solvents, the solvent usually dictates the code (e.g., F002 for halogenated solvents, D001 for ignitable solvents).[1][2]
Best Practice: Label as "Non-RCRA Regulated Solid" only if pure.[2] Most EHS departments prefer over-classification; therefore, treating it as Hazardous Waste is the standard protocol to ensure high-temperature incineration.[1][2]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10402880 (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2]
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2][5] Retrieved from [Link][1][2]
European Chemicals Agency (ECHA). Guidance on the classification and labelling of titanium dioxide and organic acids.[2] Retrieved from [Link]